

Spectroscopic Analysis of Methyl D-phenylalaninate: A Technical Guide

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Compound of Interest

Compound Name: Methyl D-phenylalaninate

Cat. No.: B3040560

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This guide provides a comprehensive overview of the key spectroscopic data for **Methyl D-phenylalaninate**, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Detailed experimental protocols and visual representations of analytical workflows are included to support researchers, scientists, and drug development professionals in the identification and characterization of this compound.

Note on Presented Data: The spectroscopic data provided below is primarily for the hydrochloride salt of the L-enantiomer, Methyl L-phenylalaninate hydrochloride. For **Methyl D-phenylalaninate** (the free base), the following differences can be anticipated:

- NMR: The chemical shifts for the protons and carbons near the amine group will be different due to the absence of protonation. Specifically, the NH_2 signal will appear at a lower chemical shift and may be broader. The α -proton and α -carbon will also experience a shift.
- IR: The characteristic strong, broad absorption of the ammonium salt (R-NH_3^+) in the $2400\text{--}3200\text{ cm}^{-1}$ region will be replaced by the N-H stretching vibrations of a primary amine (typically two bands in the $3300\text{--}3500\text{ cm}^{-1}$ region).
- MS: The mass spectrum of the free base will show a molecular ion (M^+) corresponding to the mass of the neutral molecule ($\text{C}_{10}\text{H}_{13}\text{NO}_2$), which is 179.09 g/mol .

The spectroscopic data for the D- and L-enantiomers are identical in achiral environments.

Data Presentation

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data (400 MHz, DMSO-d₆) for Methyl L-phenylalaninate hydrochloride[1]

Chemical Shift (ppm)	Multiplicity	Assignment
8.88	br s	NH ₃ ⁺
7.26-7.34	m	Ar-H (5H)
4.22	t	α-CH
3.64	s	OCH ₃ (3H)
3.13, 3.25	dd, dd	β-CH ₂ (2H)

¹³C NMR Data (from Methyl L-phenylalaninate hydrochloride)[2]

Chemical Shift (ppm)	Assignment
170.1	C=O
133.7	Ar-C
129.4	Ar-CH
129.3	Ar-CH
128.2	Ar-CH
54.1	α-CH
53.6	OCH ₃
35.6	β-CH ₂

Note: Data obtained in D₂O.

Infrared (IR) Spectroscopy

Key IR Absorptions for Methyl L-phenylalaninate hydrochloride (KBr disc)[3][4]

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3400	Strong	N-H stretch (NH ₃ ⁺)
~3000	Medium	C-H stretch (aromatic)
~2950	Medium	C-H stretch (aliphatic)
~1740	Strong	C=O stretch (ester)
~1600, ~1495	Medium	C=C stretch (aromatic ring)
~1220	Strong	C-O stretch (ester)

Mass Spectrometry (MS)

Expected Fragmentation for **Methyl D-phenylalaninate**

m/z	Ion	Fragment Lost
179	[C ₁₀ H ₁₃ NO ₂] ⁺ (Molecular Ion)	-
120	[C ₈ H ₁₀ N] ⁺	•COOCH ₃ (methoxycarbonyl radical)
91	[C ₇ H ₇] ⁺ (Tropylium ion)	•CH(NH ₂)COOCH ₃
88	[C ₄ H ₆ NO ₂] ⁺	•C ₇ H ₇ (benzyl radical)

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol outlines the general procedure for obtaining a solution-state NMR spectrum of a solid sample like **Methyl D-phenylalaninate**.

- Sample Preparation:
 - Accurately weigh 5-25 mg of the solid sample for ¹H NMR (or 50-100 mg for ¹³C NMR) into a clean, dry vial.

- Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO- d_6 , $CDCl_3$, or D_2O). The choice of solvent is crucial as it must completely dissolve the sample.
- Gently vortex or sonicate the vial to ensure the sample is fully dissolved.
- Using a Pasteur pipette, carefully transfer the solution into a clean NMR tube, ensuring the liquid height is around 4-5 cm. Avoid introducing any solid particles.
- Instrument Setup and Data Acquisition:
 - Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
 - Lock the spectrometer onto the deuterium signal of the solvent.
 - Shim the magnetic field to optimize its homogeneity, which sharpens the NMR signals.
 - Tune and match the probe to the appropriate nucleus (1H or ^{13}C).
 - Set the acquisition parameters, including the number of scans, spectral width, and relaxation delay.
 - Acquire the spectrum.
- Data Processing:
 - Apply a Fourier transform to the acquired Free Induction Decay (FID).
 - Phase the resulting spectrum.
 - Calibrate the chemical shift axis using a known reference signal (e.g., residual solvent peak or an internal standard like TMS).
 - Integrate the peaks in the 1H NMR spectrum to determine the relative number of protons.

Infrared (IR) Spectroscopy

The following describes the Attenuated Total Reflectance (ATR) FT-IR method, which is common for solid samples.

- Instrument Preparation:
 - Ensure the ATR crystal surface is clean. If necessary, clean it with a suitable solvent (e.g., isopropanol) and a soft, lint-free cloth.
 - Record a background spectrum of the empty, clean ATR crystal. This will be subtracted from the sample spectrum.
- Sample Analysis:
 - Place a small amount of the solid sample directly onto the ATR crystal.
 - Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.
 - Collect the IR spectrum of the sample. Typically, multiple scans are co-added to improve the signal-to-noise ratio.
- Data Processing and Interpretation:
 - The instrument software will automatically subtract the background spectrum from the sample spectrum.
 - Identify the characteristic absorption bands and correlate them with the functional groups present in the molecule.

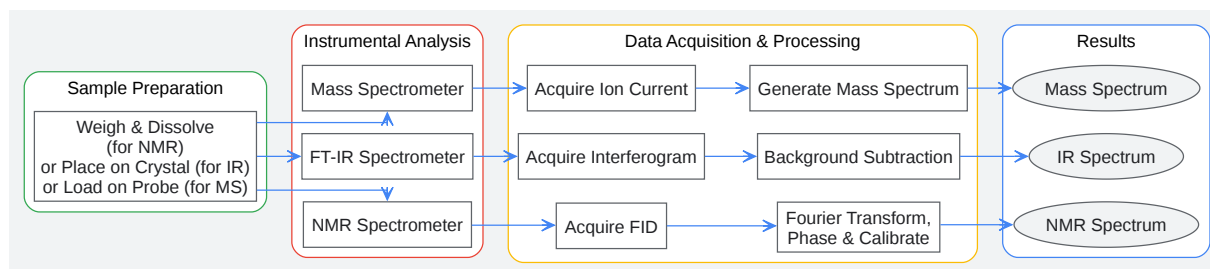
Mass Spectrometry (MS)

This protocol outlines a general procedure for obtaining an Electron Ionization (EI) mass spectrum.

- Sample Introduction:
 - For a solid sample with sufficient volatility, a direct insertion probe can be used. A small amount of the sample is placed in a capillary tube at the end of the probe.
 - The probe is inserted into the ion source of the mass spectrometer, which is under high vacuum.

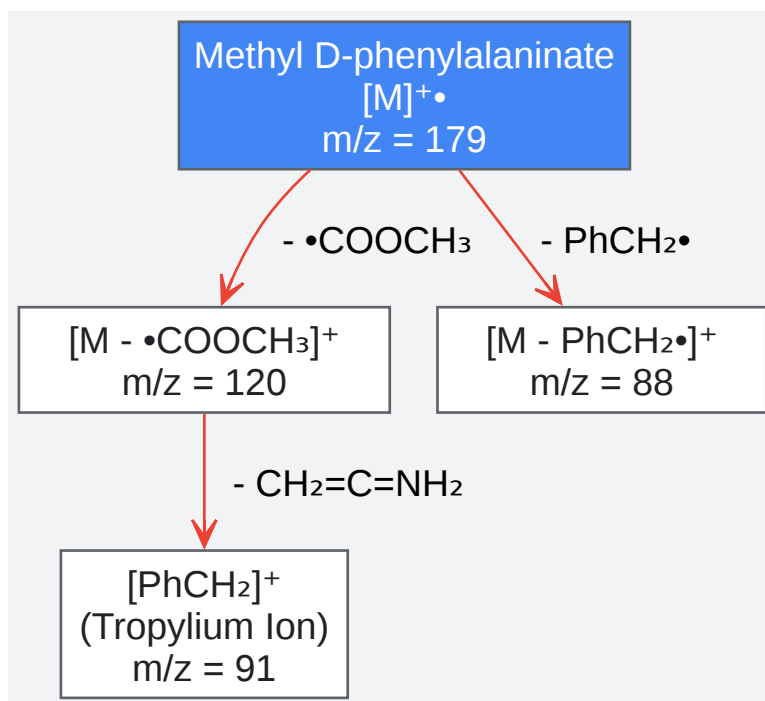
- The probe is gently heated to vaporize the sample directly into the ionization chamber.
- Ionization and Fragmentation:
 - In the ion source, the gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV).
 - This bombardment removes an electron from the molecule, forming a positively charged molecular ion (M^+).
 - The excess energy imparted to the molecular ion causes it to fragment into smaller, characteristic charged and neutral pieces.
- Mass Analysis and Detection:
 - The positively charged ions are accelerated out of the ion source and into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
 - The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
 - The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z .
- Data Interpretation:
 - Identify the molecular ion peak to determine the molecular weight of the compound.
 - Analyze the fragmentation pattern to deduce the structure of the molecule.

Mandatory Visualizations



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Caption: General workflow for spectroscopic analysis.



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Caption: Plausible MS fragmentation of **Methyl D-phenylalaninate**.

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